3-Chlorophenol

描述

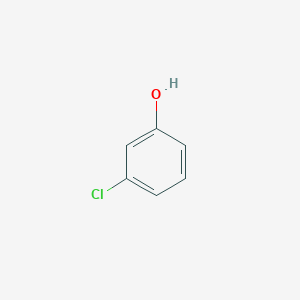

Structure

3D Structure

属性

IUPAC Name |

3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO/c7-5-2-1-3-6(8)4-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORNXRXVQWOLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO, Array | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25231-12-3 | |

| Record name | Phenol, 3-chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25231-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4024800 | |

| Record name | 3-Chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-chlorophenol appears as white crystals with an odor of phenol. Sinks in and slowly dissolves in water. (NTP, 1992), White solid with an odor of phenol; Discolors upon air exposure; [Hawley] Yellow solidified mass or fragments with a stench; mp = 31 deg C; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

417 °F at 760 mmHg (NTP, 1992), 214 °C | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 233.6 °F (NTP, 1992), Flash point > 112 °C, >112 °C (closed cup), >112 °C | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 59 °F (NTP, 1992), Slightly sol in chloroform; soluble in ethanol and ether; very sol in benzene, Soluble in caustic alkali, In water, 2.60X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 2.6 | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.245 at 113 °F (NTP, 1992) - Denser than water; will sink, 1.245 at 45 °C, Relative density (water = 1): 1.245 | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 111.6 °F ; 5 mmHg at 162 °F (NTP, 1992), 0.12 [mmHg], VP: 1 mm Hg at 44.2 °C, 0.125 mm Hg at 25 °C, Vapor pressure, Pa at 44.2 °C: 133 | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade[s] of chlorophenols. /Chlorophenols/ | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles, White crystals | |

CAS No. |

108-43-0 | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Chlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2Z7M2FTAD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

91 °F (NTP, 1992), 33.5 °C, 33 °C | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

3-Chlorophenol (CAS No. 108-43-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and safety considerations for 3-Chlorophenol (CAS No. 108-43-0). The information is curated to support research, development, and safety management in scientific and industrial settings.

Physicochemical Properties

This compound, with the chemical formula C₆H₅ClO, is a monochlorinated phenol.[1] It presents as a white to light yellow or brown crystalline solid with a distinct phenolic odor.[2][3] The compound is known to discolor when exposed to air.[4] It is combustible but does not ignite readily.[5]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 108-43-0 | [6] |

| Molecular Formula | C₆H₅ClO | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| Appearance | White to light yellow/brown solid | [2][3] |

| Odor | Phenolic | [2] |

| Melting Point | 31-35 °C | [3] |

| Boiling Point | 214 °C | [3] |

| Density | 1.218 - 1.268 g/cm³ at 25-45 °C | [1][3] |

| Solubility in Water | 27.7 g/L at 20 °C | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and benzene | [1] |

| pKa | 9.12 | [1] |

| Vapor Pressure | 1 hPa at 44 °C | [4] |

| Refractive Index (n20/D) | 1.563 | [4] |

| Flash Point | >120 °C (closed cup) | [5] |

| Autoignition Temperature | >600 °C | [7] |

| Log Kow (Octanol/Water Partition Coefficient) | 2.5 | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of this compound.

Table 2: Key Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Source(s) |

| ¹H NMR | Available | [8] |

| ¹³C NMR | Available | [9] |

| Mass Spectrum (EI) | m/z 128 (base peak), 65, 130 | [6] |

| Infrared (IR) Spectrum | Available | [8] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common laboratory-scale synthesis involves the deprotection of an alkyl aryl ether under microwave irradiation.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes the synthesis of this compound from an alkyl aryl ether precursor.

Materials:

-

Alkyl aryl ether (1.0 mmol)

-

1-n-butyl-3-methylimidazolium bromide (0.65 g, 3.0 mmol)

-

1 N HCl solution

-

Ethyl acetate (B1210297)

-

Anhydrous MgSO₄

-

Argon gas

Procedure:

-

To a microwave tube, add the alkyl aryl ether and 1-n-butyl-3-methylimidazolium bromide.

-

Flush the reaction tube with argon.

-

Irradiate the mixture at 20 W for the designated time with air-flow cooling.

-

After cooling to room temperature, acidify the reaction mixture with 1 N HCl solution.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Evaporate the solvent under vacuum.

-

Purify the crude product by column chromatography (ethyl acetate in n-hexane) to afford the desired this compound.[10]

Analysis of this compound

The accurate determination of this compound in various matrices is essential for environmental monitoring and quality control. High-performance liquid chromatography (HPLC) is a widely used analytical technique.

Experimental Protocol: HPLC Determination in Water

This protocol outlines a method for the determination of chlorophenols in water samples using HPLC after a pre-concentration step.

Materials:

-

Water sample

-

Mixed standard solution of chlorophenols

-

Na₂CO₃ solution (0.25 g/mL)

-

NaHCO₃ solution

-

Nitrogen gas

-

[Bmim]BF₄:acetonitrile (v:v = 3:2) as the organic phase

-

HPLC system with a suitable column and UV detector

Procedure:

-

Sample Preparation:

-

Take a known volume of the water sample.

-

Add Na₂CO₃ solution and adjust the pH to 10.70 with NaHCO₃ solution.

-

-

Solvent Sublation (Pre-concentration):

-

Transfer the solution to a solvent sublation column.

-

Bubble nitrogen gas from the bottom at a flow rate of 35 mL/min for 40 minutes.

-

The chlorophenols will be extracted into the organic phase layered on top of the aqueous solution.

-

-

HPLC Analysis:

-

Collect the organic phase.

-

Inject an aliquot into the HPLC system.

-

Separate the components using a suitable mobile phase and column.

-

Detect the chlorophenols using a UV detector.[11]

-

Applications

This compound is a versatile chemical intermediate with a range of industrial and research applications.

-

Chemical Intermediate: It serves as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals like herbicides and fungicides.[2][12]

-

Antimicrobial Agent: Due to its phenolic structure, it exhibits antimicrobial properties and is used in disinfectants and antiseptics.[2]

-

Polymer Industry: It is involved in the production of certain specialty resins and adhesives.[2]

-

Research: It is used as a model compound in studies on the biodegradation and biotransformation of phenols.[13]

Safety and Toxicology

This compound is a hazardous substance and requires careful handling.

Table 3: Toxicological Data for this compound

| Parameter | Value | Species | Route | Source(s) |

| LD₅₀ | 570 mg/kg | Rat | Oral | [3][14] |

| LC₅₀ (96h) | 3.3 - 6.1 mg/L | Fish (Oryzias latipes) | - | [14] |

| EC₅₀ (24h) | 13.8 - 17.7 mg/L | Daphnia magna (Water flea) | - | [14] |

Hazards and Handling:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4] It is corrosive and can cause burns to the skin and eyes.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or with appropriate respiratory protection.[14]

-

Incompatibilities: Incompatible with acid chlorides, acid anhydrides, and strong oxidizing agents.[4]

-

Environmental Hazards: Toxic to aquatic life with long-lasting effects.[4]

Biodegradation Pathway

The biodegradation of this compound in the environment is a critical process for its removal. While complex and dependent on microbial consortia, a general aerobic degradation pathway involves initial hydroxylation followed by ring cleavage. One possible pathway involves the formation of chlorocatechol, which is then further degraded.

This guide provides essential technical information on this compound. For detailed experimental procedures and safety protocols, always refer to the specific Safety Data Sheet (SDS) and relevant scientific literature.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. fishersci.com [fishersci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. Phenol, 3-chloro- [webbook.nist.gov]

- 6. This compound | C6H4ClOH | CID 7933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound for synthesis 108-43-0 [sigmaaldrich.com]

- 8. This compound(108-43-0) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. asianpubs.org [asianpubs.org]

- 12. nbinno.com [nbinno.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of m-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of m-chlorophenol (3-chlorophenol), a significant chemical intermediate in the synthesis of pharmaceuticals, dyes, and pesticides. The document details its key physical constants, spectroscopic characteristics, reactivity profile, and established experimental protocols for property determination. Visualized through Graphviz diagrams are its primary synthesis route, metabolic pathways, and a standard workflow for its analytical identification. All quantitative data are presented in tabular format for clarity and ease of reference, aiming to equip researchers, scientists, and professionals in drug development with essential information for the safe handling, application, and further investigation of this compound.

Physical Properties of m-Chlorophenol

m-Chlorophenol is a colorless to white crystalline solid with a phenolic odor.[1][2] It is denser than water and exhibits moderate solubility in aqueous solutions, with increased solubility in organic solvents and alkaline solutions.[1][3]

Table 1: Physical Properties of m-Chlorophenol

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClO | [3][4] |

| Molecular Weight | 128.56 g/mol | [1][4][5] |

| Appearance | White to brown crystalline solid | [1][6] |

| Odor | Phenolic | [1][2] |

| Melting Point | 31-35 °C (88-95 °F) | [3][5][6] |

| Boiling Point | 214 °C (417 °F) at 760 mmHg | [1][5][6] |

| Density | 1.268 g/cm³ at 25 °C | |

| Specific Gravity | 1.245 at 45 °C | [1][3] |

| Vapor Pressure | 1 mmHg at 44.2 °C (111.6 °F) | [1][6] |

| Flash Point | >112 °C (>234 °F) | [2][6] |

| Water Solubility | 26 g/L at 20 °C | [2][3] |

| Solubility in Other Solvents | Soluble in ethanol, ether, benzene (B151609), chloroform, and alkaline solutions. | [2][3] |

| Acidity (pKa) | 9.08 - 9.12 | [3][5] |

| LogP (Octanol-Water Partition Coefficient) | 2.5 | [2] |

| Refractive Index (nD) | 1.5565 | [3] |

Chemical Properties and Reactivity

m-Chlorophenol exhibits reactivity typical of phenols and aryl halides. The hydroxyl group is weakly acidic, and the aromatic ring can undergo electrophilic substitution, directed by the hydroxyl and chlorine substituents.

Table 2: Chemical Properties and Hazards of m-Chlorophenol

| Property | Description | Reference(s) |

| Reactivity | Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides. | [1][6] |

| Acid-Base Properties | As a weak acid, it reacts with strong bases to form phenoxide salts. | [2] |

| Decomposition | When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas. | [1][2] |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Toxic to aquatic life with long-lasting effects. | [4][6][7] |

Spectroscopic Data

The structural elucidation of m-chlorophenol is typically achieved through a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

-

Infrared (IR) Spectroscopy: The IR spectrum of m-chlorophenol will exhibit characteristic absorption bands for the O-H stretch (broad, around 3200-3600 cm⁻¹), C-O stretch (around 1200-1300 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aromatic C=C stretches (in the 1450-1600 cm⁻¹ region). The C-Cl stretch will appear in the fingerprint region (typically below 800 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a signal for the hydroxyl proton (which can be broad and its chemical shift is concentration-dependent) and distinct signals for the four aromatic protons, with splitting patterns determined by their coupling with neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the benzene ring. The carbon attached to the hydroxyl group will be shifted downfield, as will the carbon bonded to the chlorine atom, though to a lesser extent.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 128. A characteristic isotopic peak (M+2) at m/z 130 with an intensity of approximately one-third of the molecular ion peak will be present due to the natural abundance of the ³⁷Cl isotope.[8]

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of m-chlorophenol.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid m-chlorophenol transitions to a liquid.

-

Sample Preparation: A small amount of finely powdered, dry m-chlorophenol is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated melting point apparatus.

-

Heating: The sample is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has liquefied (T₂) are recorded.[10]

-

Reporting: The melting point is reported as the range T₁ - T₂. A sharp melting range (0.5-1.0 °C) is indicative of high purity.

Boiling Point Determination (Micro Method)

This method determines the boiling point of m-chlorophenol using a small sample size.

-

Sample Preparation: A few milliliters of m-chlorophenol are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[11][12]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin (B1166041) oil in a Thiele's tube).[12]

-

Heating: The bath is heated gently. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.[11]

-

Observation: The heating is stopped when a continuous and rapid stream of bubbles is observed. The liquid is allowed to cool. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[12]

pKa Determination (Spectrophotometric Method)

This protocol leverages the difference in UV absorbance between the protonated (PhOH) and deprotonated (PhO⁻) forms of m-chlorophenol.

-

Solution Preparation:

-

A stock solution of m-chlorophenol is prepared in a suitable solvent (e.g., a 10% v/v acetonitrile-water mixture).[3]

-

A series of buffer solutions with known pH values spanning the expected pKa of m-chlorophenol (approximately pH 8 to 10) are prepared.[5][13]

-

Aliquots of the m-chlorophenol stock solution are added to each buffer solution to create a series of test solutions with the same total phenol (B47542) concentration but different pH values.[5]

-

-

Spectrophotometry:

-

Data Analysis:

-

The absorbance of each solution is measured at a wavelength where the acidic and basic forms have significantly different absorbances.[14]

-

The ratio of the concentrations of the deprotonated to protonated forms ([In⁻]/[HIn]) is calculated for each pH using the measured absorbances.

-

According to the Henderson-Hasselbalch equation, a plot of pH versus log([In⁻]/[HIn]) will yield a straight line. The pKa is the pH at which log([In⁻]/[HIn]) = 0, which corresponds to the y-intercept of the plot.[5]

-

Water Solubility Determination

This protocol provides a general method for determining the solubility of m-chlorophenol in water.

-

Sample Preparation: An excess amount of m-chlorophenol is added to a known volume of deionized water in a sealed container at a constant temperature (e.g., 20 °C).[15]

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed.[15]

-

Phase Separation: The mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: A known volume of the clear, saturated solution is carefully removed. The concentration of m-chlorophenol in this aliquot is determined using an appropriate analytical technique, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or by evaporating the solvent and weighing the residue.

-

Calculation: The solubility is expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).[2]

Spectroscopic Analysis Workflow

-

Infrared (IR) Spectroscopy:

-

Sample Preparation (Thin Solid Film): A small amount of m-chlorophenol is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride). A drop of this solution is placed on a salt plate (NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[1]

-

Data Acquisition: The plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of m-chlorophenol are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.[16]

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed for homogeneity, and the ¹H and ¹³C NMR spectra are acquired.[16]

-

-

Mass Spectrometry (MS):

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (Electron Impact ionization). This process forms a molecular ion (M⁺) and various fragment ions.[6][17]

-

Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic field. A detector measures the abundance of each ion.[17]

-

Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.[18]

-

Visualizations

Synthesis of m-Chlorophenol from Benzene

The following diagram illustrates a common laboratory synthesis route for m-chlorophenol starting from benzene. The process involves nitration, followed by reduction of the nitro group to an amine, diazotization, and finally hydrolysis. An alternative final step from m-chloroaniline is also shown.

Caption: Synthesis pathway of m-chlorophenol from benzene.

Metabolic Pathway of m-Chlorophenol

This diagram outlines the primary metabolic transformations of m-chlorophenol observed in animal models, including hydroxylation and conjugation reactions.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. byjus.com [byjus.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sydney.edu.au [sydney.edu.au]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. chemistry.beloit.edu [chemistry.beloit.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. books.rsc.org [books.rsc.org]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Solubility of 3-Chlorophenol in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chlorophenol, a compound of significant interest in various chemical, pharmaceutical, and environmental applications. This document summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical framework for understanding its solubility characteristics.

Quantitative Solubility of this compound

The solubility of this compound has been determined in aqueous and various organic solvents. The following tables present the available data to facilitate comparison.

Solubility in Water

The solubility of this compound in water is well-documented, with several sources providing consistent values at ambient temperature.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 20 | 20 | [1] |

| Water | 20 | 25 | [2] |

| Water | 20 | 26 | [3] |

| Water | 20 | 27.7 | [4][5] |

Solubility in Organic Solvents

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Soluble | [1][3][4] |

| Diethyl Ether | Soluble | [1][3][4] |

| Benzene | Very Soluble | [1][3] |

| Chloroform | Slightly Soluble | [3] |

| Acetone | Soluble | [6] |

| Caustic Alkali | Soluble | [3] |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The following section details a generalized protocol based on the widely accepted shake-flask method, followed by two common analytical techniques for quantification.

Shake-Flask Method for Solubility Determination

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, dry vial. This step removes any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

Quantification: Analyze the diluted solution using a suitable analytical method, such as UV-Vis Spectrophotometry or Gas Chromatography, to determine the concentration of this compound.

Quantification by UV-Vis Spectrophotometry

This method is suitable for rapid and straightforward quantification if this compound exhibits sufficient UV absorbance in the chosen solvent and there are no interfering substances.

Instrumentation: UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determination of λmax: Scan a standard solution of this compound across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the same λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original solubility by taking into account the dilution factor.

Quantification by Gas Chromatography (GC)

GC offers high sensitivity and selectivity and is particularly useful for complex matrices or when derivatization is employed to enhance volatility and detection.

Instrumentation: Gas Chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).

Procedure:

-

Derivatization (Optional but Recommended): To improve the chromatographic properties of this compound, it can be derivatized. A common method is acetylation, where acetic anhydride (B1165640) is reacted with the phenol (B47542) to form the more volatile acetate (B1210297) ester.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound (or its derivative) of known concentrations in a suitable solvent (e.g., hexane (B92381) or isooctane).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: An initial temperature of around 80-100 °C, held for a few minutes, followed by a ramp up to a final temperature of 250-280 °C. The exact program should be optimized for good peak separation.

-

Detector Temperature: Typically 280-300 °C.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Calibration Curve: Inject the standard solutions into the GC and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted and filtered sample from the shake-flask experiment (after derivatization, if performed) into the GC.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the this compound derivative in the sample. Calculate the original solubility of this compound, accounting for the dilution and the molecular weight change due to derivatization.

Visualization of Solubility Relationships

The following diagram illustrates the general solubility behavior of this compound in different types of solvents, based on the principle of "like dissolves like."

Caption: Logical relationship of this compound solubility in various solvent types.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. 108-43-0 CAS | this compound | Phenols & Derivatives | Article No. 2768D [lobachemie.com]

- 3. This compound | C6H4ClOH | CID 7933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 108-43-0 [chemicalbook.com]

- 5. This compound CAS#: 108-43-0 [m.chemicalbook.com]

- 6. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Synthesis of 3-Chlorophenol: A Technical Guide to Navigating Regioselectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-chlorophenol, a crucial intermediate in the manufacturing of pharmaceuticals and other fine chemicals, presents a notable challenge in regioselectivity. Direct chlorination of phenol (B47542), an ostensibly straightforward approach, overwhelmingly favors the formation of ortho- and para-substituted isomers due to the directing effects of the hydroxyl group. This guide provides a comprehensive overview of the established industrial and laboratory-scale methodologies for the targeted synthesis of this compound, bypassing the inherent limitations of direct phenol chlorination.

The Challenge of Direct Phenol Chlorination: Understanding Regioselectivity

Electrophilic aromatic substitution reactions on phenol are governed by the strong activating and ortho-, para-directing nature of the hydroxyl group. The lone pairs on the oxygen atom increase the electron density of the aromatic ring, particularly at the ortho and para positions, making them more susceptible to electrophilic attack. Consequently, the direct chlorination of phenol with common chlorinating agents such as chlorine gas or sulfuryl chloride yields a mixture of 2-chlorophenol (B165306) and 4-chlorophenol (B41353) as the primary products, with only trace amounts of the desired this compound.[1][2] Achieving a high yield of the meta-isomer through this route is impractical.

Established Synthetic Routes to this compound

To circumvent the challenge of regioselectivity, several indirect methods have been developed and are employed for the synthesis of this compound. These methods can be broadly categorized into industrial-scale processes and more modern, laboratory-focused techniques.

Industrial-Scale Synthesis

Two primary routes dominate the industrial production of this compound: the hydrodechlorination of polychlorophenols and a variation of the cumene (B47948) process.[3]

This process involves the selective removal of chlorine atoms from more highly chlorinated phenols.[4] Polychlorophenols, which may be available as byproducts from other chemical processes, can be catalytically hydrodechlorinated to yield this compound or 3,5-dichlorophenol (B58162) by selectively removing chlorine atoms from the ortho and para positions.[4]

Experimental Protocol: Selective Hydrodechlorination of Pentachlorophenol (B1679276) [4]

A detailed experimental protocol for the selective hydrodechlorination of pentachlorophenol to produce 3,5-dichlorophenol and this compound is described in U.S. Patent 4,410,739. In a representative experiment, 4 g (0.015 mol) of pentachlorophenol, 1 g (0.0075 mol) of aluminum trichloride, 0.5 g of a 5% palladium on charcoal catalyst, and 5 ml of benzene (B151609) are introduced into an autoclave. The autoclave is purged and then pressurized with hydrogen to a total pressure of 40 bars. The reaction mixture is heated to 190°C for 8 hours. This process resulted in 100% conversion of the pentachlorophenol.[4]

Quantitative Data:

| Starting Material | Product(s) | Yield | Reference |

| Pentachlorophenol | 3,5-Dichlorophenol | 92% | [4] |

| This compound | 6% | [4] | |

| Phenol | 2% | [4] |

An adaptation of the well-known cumene process for phenol production can be utilized to synthesize this compound.[3][5] This route begins with the Friedel-Crafts alkylation of chlorobenzene (B131634) with propylene (B89431) to produce 3-chlorocumene. This intermediate is then oxidized to 3-chlorocumene hydroperoxide, which subsequently undergoes acid-catalyzed rearrangement to yield this compound and acetone.[5]

Laboratory-Scale Synthesis

For laboratory and research purposes, the synthesis of this compound often starts from precursors that already possess the required substitution pattern.

A common and reliable laboratory method for the preparation of this compound is the diazotization of 3-chloroaniline (B41212), followed by the hydrolysis of the resulting diazonium salt. This sequence of reactions is a variation of the Sandmeyer reaction.[6]

Experimental Protocol: Diazotization of m-Chloroaniline and Hydrolysis [6]

A method for the preparation of m-chlorophenol from m-chloroaniline is detailed in a patent application. The process involves two main steps: diazotization and hydrolysis.

-

Diazotization: In a reaction kettle, 328 kg of water and 328 kg of a silica (B1680970) gel-supported sulfuric acid catalyst are added and cooled to 5°C. Then, 82 kg of m-chloroaniline and 164 kg of a 30% sodium nitrite (B80452) solution are added, with the temperature controlled at 25°C. After the addition, the mixture is cooled to below 10°C to form the diazonium salt solution.[6]

-

Hydrolysis: The pH of the diazonium salt solution is adjusted, and it is filtered. The filtrate is then added to a mixture of a silica gel-supported sulfuric acid catalyst and water and heated to induce hydrolysis. The resulting m-chlorophenol is then isolated by extraction, layering, and distillation.[6]

Quantitative Data:

The following table summarizes typical yields for the synthesis of substituted phenols from anilines via diazotization, although specific yields for this compound from the cited patent were not provided in the abstract. General literature suggests this is a high-yielding process.

| Starting Material | Reagents | Product | Typical Yield Range |

| Aromatic Amines | NaNO₂, Acid; then H₂O, Heat | Aromatic Alcohols | 70-90% |

Modern Synthetic Approaches: Palladium-Catalyzed C-H Chlorination

Recent advances in organometallic chemistry have led to the development of methods for the direct, regioselective C-H functionalization of aromatic rings. Palladium-catalyzed meta-C-H chlorination of phenol derivatives has been demonstrated as a powerful tool for accessing substitution patterns that are difficult to obtain through classical methods.[7][8] These reactions typically employ a directing group to guide the catalyst to the desired position.

Experimental Workflow: Pd-Catalyzed meta-C-H Chlorination

The general workflow for a palladium-catalyzed meta-C-H chlorination of a phenol derivative involves the following key steps:

Quantitative Data:

The yields for palladium-catalyzed meta-C-H chlorination can be moderate to good, depending on the substrate and reaction conditions.

| Substrate | Catalyst System | Product | Yield | Reference |

| Aniline/Phenol Derivatives | Pd(OAc)₂, Ligand, Norbornene Mediator | meta-chloroarenes | 50-80% | [8] |

Conclusion

The synthesis of this compound is a prime example of how indirect synthetic strategies are employed to overcome the inherent regioselectivity of electrophilic aromatic substitution. While direct chlorination of phenol is not a viable route, industrial processes such as the hydrodechlorination of polychlorophenols and a modified cumene process provide efficient large-scale production. For laboratory applications, the diazotization of 3-chloroaniline remains a robust and high-yielding method. Furthermore, modern palladium-catalyzed C-H activation techniques offer novel and direct entries to meta-substituted phenols, providing valuable tools for researchers in drug discovery and materials science. The choice of synthetic route ultimately depends on factors such as the desired scale of production, the availability of starting materials, and the specific requirements of the target application.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. US4410739A - Preparation of meta-chlorophenols by selective hydrodechlorination of polychlorophenols - Google Patents [patents.google.com]

- 5. Cumene process - Wikipedia [en.wikipedia.org]

- 6. Method for preparing m-chlorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 7. Ligand Promoted meta-C-H Chlorination of Anilines and Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand Promoted meta-C–H Chlorination of Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chlorophenol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 3-Chlorophenol. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in clearly structured tables, detailed experimental protocols, and logical visualizations to facilitate a deeper understanding of the compound's molecular structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The data reveals four distinct signals for the aromatic protons and one for the hydroxyl proton, consistent with the molecule's structure. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.18 | t | 8.0 | H-5 |

| 6.97 | ddd | 8.0, 2.0, 1.0 | H-4 |

| 6.88 | t | 2.0 | H-2 |

| 6.78 | ddd | 8.0, 2.0, 1.0 | H-6 |

| 5.43 | s | - | -OH |

Note: The assignments are based on the analysis of chemical shifts and coupling patterns.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound, also recorded in CDCl₃, displays six unique signals, corresponding to the six carbon atoms in the aromatic ring. The chemical shifts for each carbon are detailed in Table 2.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 156.4 | C-1 |

| 135.2 | C-3 |

| 130.6 | C-5 |

| 121.3 | C-6 |

| 115.9 | C-4 |

| 113.8 | C-2 |

Note: The assignments are based on established chemical shift predictions and spectral data analysis.

Experimental Protocols

The NMR spectra were obtained using the following general protocol:

Sample Preparation: A small amount of this compound was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum was recorded on a 90 MHz NMR spectrometer. Standard acquisition parameters were used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: The spectrum was acquired on a 22.63 MHz NMR spectrometer using a proton-decoupled pulse sequence.

Data Processing: The raw data (Free Induction Decay - FID) was processed using Fourier transformation. The resulting spectra were phase-corrected, and the baseline was corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Structural Elucidation and Visualization

The NMR data provides a clear fingerprint of the this compound molecule. The following diagrams illustrate the molecular structure and the logical relationships of the proton and carbon signals.

Caption: Molecular structure and NMR assignments for this compound.

The following workflow illustrates the general process of obtaining and interpreting NMR data for structural elucidation.

Caption: General workflow for NMR spectroscopy from sample preparation to structural analysis.

Unveiling the Molecular Fingerprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 3-chlorophenol. Designed for professionals in research and development, this document delves into the core fragmentation pathways, presents quantitative data in a structured format, and outlines detailed experimental protocols. The included visualizations of fragmentation pathways and experimental workflows offer a clear and concise understanding of the underlying principles.

Core Fragmentation Analysis of this compound

Under electron ionization (EI), this compound undergoes a series of characteristic fragmentation events, resulting in a unique mass spectrum that serves as its molecular fingerprint. The primary fragmentation processes involve the loss of chlorine, hydrogen chloride, carbon monoxide, and the formyl radical, leading to the formation of several key fragment ions.

The initial ionization of this compound (C₆H₅ClO) produces a molecular ion [M]⁺• at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion appears as a characteristic doublet, with peaks at m/z 128 and 130, in an approximate ratio of 3:1.

The fragmentation cascade proceeds through several competing pathways:

-

Loss of a Chlorine Radical: The molecular ion can lose a chlorine radical (•Cl) to form a phenoxy cation at m/z 93.

-

Elimination of Hydrogen Chloride: A neutral molecule of hydrogen chloride (HCl) can be eliminated, resulting in a benzyne (B1209423) radical cation at m/z 92.

-

Loss of Carbon Monoxide: The molecular ion can undergo rearrangement and lose a neutral carbon monoxide (CO) molecule, yielding a fragment at m/z 100.

-

Loss of a Formyl Radical: Cleavage of the C-O bond and subsequent hydrogen rearrangement can lead to the loss of a formyl radical (•CHO), producing a chlorophenyl cation at m/z 99.

Further fragmentation of these primary ions leads to the formation of smaller, yet significant, ions observed in the lower mass region of the spectrum, such as those at m/z 65, 64, and 63. These fragments arise from the cleavage of the aromatic ring.

Quantitative Fragmentation Data

The relative intensities of the major fragment ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The base peak, the most intense peak in the spectrum, is the molecular ion at m/z 128.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 130 | [M+2]⁺• (³⁷Cl isotope) | 32.7 |

| 128 | [M]⁺• (³⁵Cl isotope) | 100 |

| 100 | [M - CO]⁺• | 5.6 |

| 99 | [M - CHO]⁺ | 4.3 |

| 93 | [M - Cl]⁺ | 4.0 |

| 92 | [M - HCl]⁺• | - |

| 65 | [C₅H₅]⁺ | - |

| 64 | [C₅H₄]⁺• | - |

| 63 | [C₅H₃]⁺ | - |

Note: The relative intensities for m/z 92, 65, 64, and 63 for m-chlorophenol were mentioned as being present but not explicitly quantified in the initial source material.

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Experimental Protocols

Obtaining a high-quality mass spectrum of this compound requires careful sample preparation and instrument setup. The following provides a generalized experimental protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions

-

Injector:

-

Mode: Splitless or split (e.g., 20:1 split ratio)

-

Temperature: 250 °C

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 35-300.

-

Solvent Delay: Set a solvent delay of 3-5 minutes to prevent the solvent peak from saturating the detector.

4. Data Acquisition and Analysis

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the retention time of this compound.

-

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library spectrum (e.g., NIST) for confirmation.

Experimental Workflow

The logical flow of a typical GC-MS experiment for the analysis of this compound is depicted below.

An In-depth Technical Guide on the Environmental Fate and Transport of 3-Chlorophenol in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenol (3-CP), a halogenated organic compound, is utilized as an intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, and pesticides.[1][2] Its introduction into the environment, whether through industrial discharge, agricultural runoff, or as a degradation product of more complex molecules, raises significant concerns due to its potential toxicity and persistence.[1][2] Understanding the environmental fate and transport of this compound in the soil compartment is critical for assessing its ecological risk, developing effective remediation strategies, and ensuring the safety of pharmaceutical and other manufactured products.